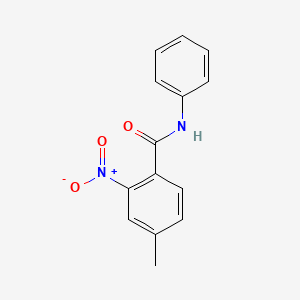

4-Methyl-2-nitro-N-phenyl-benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2O3 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

4-methyl-2-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C14H12N2O3/c1-10-7-8-12(13(9-10)16(18)19)14(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,15,17) |

InChI Key |

WINGVAHQVHVMEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Nitro N Phenyl Benzamide and Analogous Structures

Classical Amide Bond Formation Strategies

Traditional methods for creating the amide linkage remain a cornerstone of organic synthesis due to their reliability and well-understood mechanisms. These strategies typically involve a two-step process: activation of the carboxylic acid and subsequent reaction with an amine.

Acyl Halide Condensation with Aniline (B41778) Derivatives

A prevalent and robust method for synthesizing N-aryl amides involves the condensation of an acyl halide with an aniline derivative. rsc.org This reaction is a specific example of nucleophilic acyl substitution, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. youtube.com

The initial and critical step in this sequence is the conversion of the carboxylic acid, in this case, 4-methyl-2-nitrobenzoic acid, into its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation. masterorganicchemistry.comlibretexts.orgrsc.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The chloride ion, generated in the process, then acts as a nucleophile, leading to the formation of the acid chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk

Alternatively, phosphorus trichloride (B1173362) (PCl₃) can also be employed to generate the acyl chloride from the corresponding carboxylic acid. chemguide.co.uklibretexts.orgresearchgate.net This reagent offers a different set of reaction conditions and byproducts. chemguide.co.ukresearchgate.net The choice between thionyl chloride and phosphorus trichloride can depend on the specific substrate and desired reaction conditions. chemguide.co.uklibretexts.org

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Formula | Key Features |

| Thionyl Chloride | SOCl₂ | Volatile byproducts (SO₂, HCl) simplify purification. masterorganicchemistry.comchemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Liquid reagent, reaction can be less vigorous than with PCl₅. chemguide.co.ukresearchgate.net |

| Phosphorus Pentachloride | PCl₅ | Solid reagent, reacts in the cold. chemguide.co.uklibretexts.org |

Once the acyl chloride is formed, it is reacted with aniline or a substituted aniline to form the N-phenyl-benzamide. This amidation step is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine. reddit.comncert.nic.in The base serves a dual purpose: it neutralizes the hydrogen chloride (HCl) that is generated during the reaction, driving the equilibrium towards the product, and it can also act as a nucleophilic catalyst. rsc.orgreddit.com The general reaction is versatile and can be applied to a wide range of amines and acyl chlorides. commonorganicchemistry.com Even unreactive anilines can be acylated using this method. youtube.com

Direct Amidation through Coupling Reagents (e.g., HATU-mediated)

Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of intermediates like acyl chlorides. Coupling reagents facilitate the direct formation of an amide bond from a carboxylic acid and an amine. One of the most effective and widely used coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orgmychemblog.com

HATU activates the carboxylic acid to form a highly reactive OAt-active ester. wikipedia.orgmychemblog.com This intermediate then readily reacts with the amine to form the desired amide. The reaction is typically carried out in the presence of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine, DIEA) or triethylamine, in a polar aprotic solvent like DMF. wikipedia.orgcommonorganicchemistry.com HATU is known for its high coupling efficiency and rapid reaction rates, even with sterically hindered substrates. wikipedia.orgarkat-usa.org

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent | Full Name | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, fast reaction rates, suitable for sterically hindered substrates. wikipedia.orgmychemblog.comarkat-usa.org |

| DIC | N,N'-Diisopropylcarbodiimide | Used as a coupling reagent in conjunction with an activating agent like HOBt. nih.gov |

| HOBt | N-Hydroxybenzotriazole | Often used as an additive with carbodiimides to suppress side reactions and increase efficiency. nih.gov |

Advanced Synthetic Approaches to Benzamide (B126) Derivatives

Beyond classical methods, more advanced strategies have been developed for the synthesis of benzamide derivatives, sometimes offering unique advantages in terms of efficiency or access to complex structures.

Ring-Opening Reactions of Cyclic Precursors (e.g., Benzoxazinones)

An alternative route to certain benzamide derivatives involves the ring-opening of cyclic precursors, such as benzoxazinones. nih.gov For instance, the reaction of a benzoxazinone (B8607429) with an appropriate nucleophile can lead to the formation of a benzamide structure. This approach can be particularly useful for creating specific substitution patterns on the aromatic ring that might be challenging to achieve through more traditional linear syntheses. The synthesis of the benzoxazinone precursors themselves can be achieved through various methods, including the reaction of aminophenols with reagents like dimethyl acetylenedicarboxylate. nih.gov The subsequent ring-opening can provide access to a diverse range of benzamide derivatives. researchgate.netrsc.org

Metal-Catalyzed Amidation (e.g., Fe-mediated reduction of nitroarenes)

The direct formation of an amide bond from a nitroarene and a carboxylic acid or its derivative is an atom-economical and increasingly studied synthetic route. This transformation typically involves the in situ reduction of the nitro group to an amine, which then undergoes acylation. Various metal catalysts are effective in promoting this one-pot reductive amidation.

Iron, being an inexpensive and environmentally benign metal, is a prominent catalyst for such reactions. nih.govresearchgate.net Iron-catalyzed systems can achieve the reductive coupling of nitroarenes with various partners. For instance, the reduction of nitroarenes can be performed using iron catalysts in combination with a hydride source like hydrosilanes. researchgate.net The general pathway involves the reduction of the nitro group to an amine, which is then acylated. A key advantage of some iron-catalyzed methods is their selectivity, allowing for the reduction of the nitro group in the presence of other reducible functional groups. researchgate.net

Beyond iron, other metals like nickel and palladium have proven effective. Nickel-catalyzed reductive coupling of nitroarenes with esters provides a direct route to amides. nih.gov A notable development is the use of a dual nickel/photoredox catalytic system, which enables the direct amidation of aldehydes with nitroarenes under mild conditions, avoiding harsh oxidants or reductants. organic-chemistry.orgnih.gov In this process, the nitroarene is believed to be reduced to the corresponding aniline, which then couples with an acyl-nickel intermediate. organic-chemistry.org

Palladium-based catalysts also facilitate the reductive amidation of nitroarenes. Single-site palladium catalysts have shown high efficiency and selectivity for the N-aryl amide product, with the reaction proceeding through a nitroso intermediate. acs.org These catalytic methods represent a powerful strategy for synthesizing N-aryl amides directly from readily available nitroarenes. researchgate.netacs.org

Table 1: Examples of Metal-Catalyzed Amidation Reactions

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Fe(acac)₃ / TMDS | Nitroarene, Carboxylic Acid | N-Aryl Amide | Cost-effective iron catalyst with a hydrosilane reductant. researchgate.net |

| NiBr₂·glyme / Photoredox | Nitroarene, Aldehyde | N-Aryl Amide | Fully catalytic process under mild, visible-light conditions. organic-chemistry.orgnih.gov |

| Pd₁/NC (Single-Site Pd) | Nitroarene, Carboxylic Acid | N-Aryl Amide | High conversion and selectivity with good catalyst stability. acs.org |

| Nickel Catalyst | Nitroarene, Ester | N-Aryl Amide | Direct coupling of unactivated esters with nitroarenes. nih.gov |

Nucleophilic Substitution Reactions Involving Thiourea (B124793) Derivatives

An alternative approach to forming the N-phenyl-benzamide linkage involves nucleophilic substitution reactions utilizing thiourea derivatives. One such method employs 1,3-diphenylthiourea as a reagent for the direct conversion of substituted benzoyl chlorides into N-phenylbenzamides. unair.ac.id The reaction is typically conducted in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (B95107) (THF). unair.ac.id This process provides a high yield of the pure amide product. The proposed mechanism suggests the formation of a rearrangement intermediate. unair.ac.id

Another strategy involves the in situ generation of a benzoyl isothiocyanate, which then reacts with an appropriate amine. This can be achieved by reacting a benzoyl chloride, such as 2-(4-ethylphenoxymethyl)benzoyl chloride, with ammonium (B1175870) thiocyanate (B1210189) in a dry solvent like acetone. nih.gov The resulting isothiocyanate is not isolated but is directly treated with a primary aromatic amine to yield the N-aryl benzoylthiourea (B1224501) derivative. nih.gov While the final product in this specific example is a thiourea and not a direct amide, the methodology highlights the versatility of thiourea-related intermediates in forming bonds with acyl groups and amines.

The fundamental reaction of thiourea with alkyl halides to form S-alkylisothiouronium salts via an Sₙ2 mechanism is also a related process, demonstrating the nucleophilic character of the sulfur in thiourea. rsc.org These intermediates can be hydrolyzed to generate thiols in situ.

Table 2: Synthesis of N-Phenylbenzamides using Thiourea Derivatives

| Benzoyl Chloride Derivative | Thiourea Derivative | Base/Solvent | Product | Yield |

|---|---|---|---|---|

| Substituted Benzoyl Chlorides | 1,3-Diphenylthiourea | Triethylamine / THF | N-Phenylbenzamides | Excellent unair.ac.id |

Synthesis of Precursor and Intermediate Nitro-Substituted Aromatic Compounds

The synthesis of 4-methyl-2-nitro-N-phenyl-benzamide requires the availability of appropriately substituted precursors, primarily a nitro-substituted benzoic acid derivative and aniline. The key precursor is 4-methyl-2-nitrobenzoic acid.

The synthesis of such nitro-substituted aromatic compounds is typically achieved through electrophilic aromatic substitution, specifically nitration. khanacademy.org To synthesize 4-methyl-2-nitrobenzoic acid, a logical starting material would be p-toluic acid (4-methylbenzoic acid). In the nitration of p-toluic acid, the directing effects of the substituents on the aromatic ring must be considered. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the methyl group and meta to the carboxyl group. Therefore, the nitration of p-toluic acid with a mixture of concentrated nitric acid and concentrated sulfuric acid is expected to yield the desired 4-methyl-2-nitrobenzoic acid. khanacademy.org

Alternatively, nitroarenes can be prepared via palladium-catalyzed reactions of aryl chlorides or triflates with nitrating agents, which is useful for substrates where direct nitration is problematic. organic-chemistry.org Once the 4-methyl-2-nitrobenzoic acid is obtained, it must be converted to a more reactive species, such as an acyl chloride (4-methyl-2-nitrobenzoyl chloride), to facilitate amide bond formation. This is commonly done by reacting the carboxylic acid with a reagent like thionyl chloride or phosphorus oxychloride. nih.govgoogle.com The resulting acyl chloride can then be reacted with aniline to form the final product, this compound.

The other required precursor, aniline, is produced industrially by the reduction of nitrobenzene. This reduction can be carried out by catalytic hydrogenation using catalysts like nickel, palladium, or platinum, or by using metals in acidic media, such as iron and hydrochloric acid. ncert.nic.in

Isolation and Purification Techniques for Synthesized Benzamides

Following the synthesis of benzamides like this compound, the crude product must be isolated from the reaction mixture and purified. A combination of standard and advanced laboratory techniques is employed for this purpose.

Liquid-Liquid Extraction: A common first step is to quench the reaction mixture, often with water, followed by extraction of the product into an organic solvent immiscible with water, such as ethyl acetate (B1210297) or chloroform. nih.govgoogle.com This step separates the desired organic product from inorganic salts and water-soluble impurities. Acid-base extraction can be particularly useful. For instance, if unreacted aniline (a base) remains, it can be removed by washing the organic layer with a dilute acid solution (e.g., HCl). reddit.com Conversely, any unreacted carboxylic acid can be removed by washing with a dilute basic solution (e.g., sodium bicarbonate). google.com

Recrystallization: This is a primary technique for purifying solid organic compounds. The crude benzamide is dissolved in a minimum amount of a hot solvent in which it is highly soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. google.com The choice of solvent or solvent system is critical for effective purification.

Chromatography: When recrystallization is insufficient, or for purifying non-crystalline products, chromatography is used.

Column Chromatography: This is the most common chromatographic technique, where the crude mixture is passed through a column of a stationary phase, typically silica (B1680970) gel. An eluent (solvent or solvent mixture) carries the components through the column at different rates depending on their polarity, achieving separation. google.com

Advanced Chromatographic Methods: For complex mixtures or difficult separations, more advanced techniques like counter-current chromatography (CCC) and reversed-phase liquid chromatography (RPLC) can be employed. These methods have been successfully used for the preparative isolation of amides from natural product extracts, yielding high-purity compounds. nih.gov

After purification, the product's identity and purity are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination. nih.govyoutube.com

Table 3: Common Purification Techniques for Benzamides

| Technique | Principle | Application |

|---|---|---|

| Acid-Base Extraction | Separation based on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases. | Removal of unreacted acidic (e.g., carboxylic acid) or basic (e.g., aniline) starting materials. reddit.com |

| Recrystallization | Purification of a solid based on differences in solubility in a specific solvent at different temperatures. | Primary method for purifying crude solid benzamide products. google.com |

| Silica Gel Column Chromatography | Separation based on differential adsorption of components to a solid stationary phase (silica) as a mobile phase passes through. | Purification of products when recrystallization is ineffective or for non-solid products. google.com |

| Reversed-Phase Liquid Chromatography (RPLC) | Separation using a non-polar stationary phase and a polar mobile phase. | High-purity isolation of amides, often used as a final polishing step. nih.gov |

Computational and Theoretical Investigations of 4 Methyl 2 Nitro N Phenyl Benzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

No published DFT studies were found for 4-Methyl-2-nitro-N-phenyl-benzamide.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis

Specific HOMO-LUMO energy gap calculations for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

MEP maps for this compound have not been published.

Calculation of Global and Local Quantum Chemical Descriptors (e.g., Ionization Energy, Electron Affinity, Chemical Hardness, Electrophilicity)

Quantitative data for the global and local quantum chemical descriptors for this molecule are not available.

Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

A theoretical vibrational analysis and PED for this compound has not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

TD-DFT calculations detailing the electronic excitation properties of this compound are not present in the scientific literature.

Advanced Electronic Structure and Reactivity Studies

No advanced electronic structure or specific reactivity studies for this compound were identified.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation Interactions

No published data is available.

Elucidation of Chemical Reactivity Sites and Pathways

No published data is available.

Molecular Modeling and Dynamics Simulations

Conformational Landscape and Energy Minima Determination

No published data is available.

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Interactions (e.g., with metal surfaces)

No published data is available.

Chemical Reactivity and Derivatization of 4 Methyl 2 Nitro N Phenyl Benzamide

Intrinsic Reactivity of Functional Groups

The reactivity of 4-Methyl-2-nitro-N-phenyl-benzamide is not uniform across its structure. Instead, specific sites on the molecule exhibit characteristic reactions based on the electronic properties of the nitro, amide, and substituted aromatic moieties.

Transformations of the Nitro Group (e.g., Reduction to Amino)

The nitro group (-NO₂) attached to the benzoyl ring is a key site for chemical transformation, with its reduction to an amino group (-NH₂) being the most prominent reaction. This conversion fundamentally alters the electronic properties and reactivity of the molecule, turning a strongly electron-withdrawing group into a strongly electron-donating one.

Commonly employed methods for this reduction include catalytic hydrogenation and the use of metals in acidic media. ncert.nic.in

Catalytic Hydrogenation: This method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum (Pt). ncert.nic.innih.gov This is generally a clean and efficient method for converting nitroarenes to anilines.

Metal-Acid Reduction: A classic method involves the use of metals like tin (Sn) or iron (Fe) in the presence of a strong acid, typically hydrochloric acid (HCl). ncert.nic.in Reduction with tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) is also an effective protocol. nih.gov

The successful reduction of the nitro group in this compound would yield 2-amino-4-methyl-N-phenyl-benzamide . This resulting aromatic amine can then serve as a precursor for a wide range of further derivatizations.

Reactivity at the Amide Linkage

The amide bond (-CO-NH-) in this compound is a robust functional group, responsible for linking the two halves of the molecule. Its reactivity is characterized by general stability, though it can undergo cleavage under harsh conditions.

Hydrolysis: The amide linkage is resistant to hydrolysis under neutral conditions but can be cleaved by heating in the presence of strong acids or bases.

Acidic Hydrolysis: Treatment with a strong acid (e.g., aqueous H₂SO₄ or HCl) and heat would break the amide bond to yield 4-methyl-2-nitrobenzoic acid and aniline (B41778) .

Basic Hydrolysis: Saponification with a strong base (e.g., aqueous NaOH) and heat would produce the sodium salt of 4-methyl-2-nitrobenzoic acid and aniline.

The nitrogen atom of the amide is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, it can act as a nucleophile in certain reactions, particularly after deprotonation. ncert.nic.inresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Rings

The molecule contains two distinct aromatic rings, each with different susceptibilities to substitution reactions.

Ring A (Substituted Benzoyl Ring): This ring is substituted with a methyl group (-CH₃) and the N-phenyl-carboxamide group containing a nitro substituent.

Electrophilic Aromatic Substitution (EAS): This ring is strongly deactivated towards electrophilic attack. The nitro group is a powerful electron-withdrawing group, which destabilizes the positively charged intermediate (arenium ion) formed during EAS. youtube.com While the methyl group is an ortho-, para-director and activating, its influence is largely overcome by the deactivating effect of the nitro group. Therefore, forcing conditions would be required for any electrophilic substitution, which would likely be directed by the methyl group.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the nitro group strongly activates this ring for nucleophilic aromatic substitution. The electron-withdrawing nature of the nitro group helps to stabilize the negative charge of the Meisenheimer complex intermediate. A strong nucleophile could potentially displace a suitable leaving group at the positions ortho or para to the nitro group.

Ring B (N-Phenyl Ring): This ring is attached to the amide nitrogen.

Electrophilic Aromatic Substitution (EAS): The amide group (-NHCOR) as a whole is an ortho-, para-directing group. However, it is deactivating compared to an amino (-NH₂) group because the carbonyl moiety withdraws electron density from the ring. ncert.nic.in This deactivating effect can be advantageous as it tempers the high reactivity often seen with anilines, allowing for more controlled monosubstitution at the ortho and para positions. ncert.nic.in

Nucleophilic Aromatic Substitution (SNAr): In some contexts, the amide itself can function as a nucleophile. For instance, the deprotonated amide can attack an activated aromatic ring, such as another nitro-substituted benzene (B151609), to form a new C-N bond. researchgate.net

Synthetic Transformations and Derivatization Reactions

Beyond the intrinsic reactivity of its functional groups, this compound can be used as a scaffold for further synthetic modifications.

Alkylation and Acylation of Nitrogen Centers

The primary site for alkylation and acylation is the amide nitrogen. While the lone pair on this nitrogen is less available than in an amine, reactions are possible under appropriate conditions. ncert.nic.in

Acylation: The reaction of the amide with an acid chloride or anhydride, typically in the presence of a strong base to deprotonate the nitrogen, would lead to the formation of an N-acyl-N-phenyl-benzamide (an imide derivative).

Alkylation: Alkylation is more challenging but can be achieved by first treating the amide with a strong base (e.g., sodium hydride) to form the corresponding anion (an amidate), which can then act as a nucleophile towards an alkyl halide.

Formation of N-Acyl Urea Derivatives

N-acyl ureas are a class of compounds that can be synthesized from amides. reading.ac.uk One common route involves the reaction of the amide with an isocyanate.

Reaction with Isocyanates: this compound could react with an isocyanate (R-N=C=O) to yield an N-acyl-N,N'-disubstituted urea . This reaction involves the addition of the amide N-H bond across the C=N double bond of the isocyanate.

Another pathway to N-acyl ureas involves the reaction of a carboxylic acid with a carbodiimide (B86325) (e.g., DCC or DIC). ias.ac.inresearchgate.net In this context, if 4-methyl-2-nitrobenzoic acid were reacted with a carbodiimide in the presence of aniline, the desired amide might form. However, a known side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which would be an undesired byproduct in that synthesis but represents a potential route to this class of derivatives. researchgate.net

Data Tables

Table 1: Summary of Functional Group Reactivity

| Functional Group | Type of Reaction | Reagents/Conditions | Resulting Product Structure |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | H₂/Pd-C or SnCl₂/HCl | Amino (-NH₂) |

| Amide (-CONH-) | Hydrolysis | Strong Acid/Base + Heat | Carboxylic Acid + Amine |

| Amide (-CONH-) | Acylation | Strong Base, then Acyl Halide | Imide Derivative |

| Aromatic Ring A | Electrophilic Substitution | Forcing Conditions | Highly Deactivated |

| Aromatic Ring A | Nucleophilic Substitution | Strong Nucleophile | Activated by -NO₂ |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-4-methyl-N-phenyl-benzamide |

| 4-methyl-2-nitrobenzoic acid |

| Aniline |

| N-acyl-N,N'-disubstituted urea |

| N,N'-Carbonyldiimidazole (CDI) |

| Palladium on carbon (Pd/C) |

Chemical Modifications for Enhanced Analytical Detection

The detection of nitroaromatic compounds is of significant interest due to their prevalence as industrial intermediates and environmental pollutants. Enhancing the analytical detection of this compound often necessitates chemical modification to improve its chromatographic behavior or to introduce a more readily detectable functional group.

One common strategy for the derivatization of nitroaromatic compounds containing hydroxyl or carboxylic acid groups is silylation . While this compound does not possess these specific groups, analogous derivatization techniques targeting the amide proton or other reactive sites could be envisaged. For instance, derivatization with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase the volatility and thermal stability of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. For nitroaromatic compounds, silylation has been shown to yield characteristic mass spectra, aiding in their identification. ncert.nic.in

Another approach for the detection of nitroaromatics is through fluorescence quenching . The electron-deficient nature of the nitroaromatic ring allows it to act as a quencher for the fluorescence of certain molecules. While this method does not involve a permanent chemical modification of the analyte, it relies on the formation of a transient complex. Polyaniline-Ag composites have been demonstrated as effective fluorophores for the detection of nitroaromatic compounds like 2,4,6-trinitrophenol (TNP) and dinitrobenzene (DNB), with detection limits in the micromolar range. sigmaaldrich.com This suggests that similar fluorescence-based sensing systems could be developed for the detection of this compound.

Catalytic Reactions Involving Benzamide (B126) Scaffolds

Catalysis offers efficient and selective routes for the transformation of the benzamide scaffold present in this compound. Both metal-catalyzed and organocatalytic methods can be employed to modify its structure.

Hydrogenation Processes (e.g., Palladium-Catalyzed)

The reduction of the nitro group is a fundamental transformation for nitroaromatic compounds, often yielding the corresponding amine, which is a valuable synthetic intermediate. Catalytic hydrogenation is a widely used method for this purpose, with palladium-on-carbon (Pd/C) being a common catalyst. The general reaction involves the use of hydrogen gas in the presence of the catalyst. ncert.nic.in

The hydrogenation of nitrobenzenes to anilines is a well-established industrial process. The reaction typically proceeds through nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates. The choice of solvent and reaction conditions can significantly influence the reaction rate and selectivity. Polar solvents like ethanol and methanol (B129727) are often preferred.

Table 1: Examples of Palladium-Catalyzed Hydrogenation of Nitroarenes This table is interactive. You can sort and filter the data.

| Nitroarene Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (barg H₂) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Nitrobenzene | Pd/C | Methanol | 50 | 20 | Aniline | ~100 | |

| Nitrobenzene | Pd/C | Ethanol | 50 | 20 | Aniline | ~100 | |

| Nitrobenzene | Pd/C | Isopropanol | 50 | 20 | Aniline | >90 | |

| Nitrobenzene | Pd/C | Tetrahydrofuran (B95107) | 50 | 20 | Aniline | ~60 | |

| Nitrobenzene | Pd/C | Acetonitrile (B52724) | 50 | 20 | Aniline | ~50 |

The resulting 2-amino-4-methyl-N-phenyl-benzamide from the hydrogenation of this compound would be a valuable building block for the synthesis of heterocyclic compounds and other complex molecules.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. For benzamide scaffolds, organocatalysis can enable a range of transformations.

N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can activate various functional groups. While direct organocatalytic transformations on the nitro group of this compound are less common, the amide functionality can participate in various reactions. For instance, NHCs can catalyze the amidation of aldehydes with amines.

Furthermore, proline and its derivatives are well-known organocatalysts for various asymmetric reactions. Although a direct application to this compound is not documented, analogous transformations on related benzamide structures have been reported. For example, (R)-proline has been used to catalyze the highly enantioselective addition of aldehydes to N-(phenylmethylene)benzamides, providing access to chiral building blocks.

Another area of organocatalysis relevant to benzamides is the use of chiral phosphoric acids or their derivatives for asymmetric transformations. These catalysts can activate electrophiles and control the stereochemical outcome of reactions.

The application of organocatalysis to a molecule like this compound could potentially lead to the stereoselective functionalization of the molecule, opening avenues for the synthesis of novel chiral compounds.

Advanced Analytical Techniques Utilized in Benzamide Research

Chromatographic-Mass Spectrometric Coupling

The hyphenation of chromatography with mass spectrometry provides a powerful tool for the separation and identification of individual components within a mixture.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Separation and Identification

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-Methyl-2-nitro-N-phenyl-benzamide. The technique first separates the compound from potential impurities, starting materials, or by-products using a high-pressure liquid chromatographic system. The separated components then enter the mass spectrometer, which provides information about their molecular weight and structure.

In a typical analysis, a reversed-phase HPLC method would be employed, utilizing a C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous component (such as water with a small percentage of formic acid to aid ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Following separation, electrospray ionization (ESI) is a common ionization technique for benzamides, typically operating in positive ion mode. The mass spectrometer then detects the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Further fragmentation of this parent ion (MS/MS analysis) can yield structural information. For instance, cleavage of the amide bond is a common fragmentation pathway for benzamides, which would produce characteristic fragment ions.

Illustrative HPLC-MS Data for this compound

| Parameter | Value |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 min |

| Flow Rate | 0.3 mL/min |

| Retention Time (RT) | 5.82 min |

| Ionization Mode | ESI Positive |

| Observed [M+H]⁺ (m/z) | 257.0921 |

| Major Fragment Ions (m/z) | 136.0549, 93.0573 |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of a compound. It measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The resulting TGA curve plots the percentage of weight loss against temperature.

For this compound, TGA can provide the onset temperature of decomposition, which is a key indicator of its thermal stability. The presence of the nitro group might suggest a potential for energetic decomposition. The TGA thermogram would reveal the temperature range over which the compound remains stable and the temperatures at which significant degradation events occur. The profile of weight loss can also offer insights into the decomposition mechanism, indicating whether it is a single-step or multi-step process.

Representative TGA Data for this compound

| Parameter | Value |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (50 mL/min) |

| Sample Weight | 5.2 mg |

| Onset of Decomposition (T_onset) | 285 °C |

| Temperature at Max Decomposition Rate | 310 °C |

| Residual Mass at 600 °C | 12.5% |

Electrochemical Characterization

Electrochemical techniques can be utilized to investigate the redox properties and interfacial behavior of molecules. While not as common as chromatographic and thermal methods for routine characterization, they can provide valuable insights, particularly in contexts like corrosion inhibition or sensor development.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the impedance of an electrochemical system over a range of frequencies. rsc.org When used to study a compound's interaction with a metal surface (e.g., in corrosion studies), it can provide information about the formation of a protective layer. The data is often represented as a Nyquist plot, which can be modeled using an equivalent electrical circuit to quantify parameters like charge transfer resistance and double-layer capacitance. An increase in charge transfer resistance in the presence of the compound would suggest the formation of an adsorbed layer that inhibits corrosion.

Hypothetical EIS Data for a Mild Steel Electrode in 1M HCl with and without the Benzamide (B126) Inhibitor

| Parameter | 1M HCl (Blank) | 1M HCl + 1 mM Benzamide |

| Charge Transfer Resistance (R_ct) (Ω·cm²) | 50 | 450 |

| Double Layer Capacitance (C_dl) (µF/cm²) | 120 | 35 |

| Inhibition Efficiency (%) | - | 88.9 |

Potentiodynamic Polarization (PDP)

Potentiodynamic Polarization (PDP) is another electrochemical technique used to evaluate the corrosion behavior of a metal in a specific environment and the effectiveness of corrosion inhibitors. nih.gov The method involves scanning the potential of a working electrode and measuring the resulting current. The resulting polarization curve (Tafel plot) provides information about the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic and cathodic reaction kinetics. A significant decrease in the corrosion current density and a shift in the corrosion potential upon the addition of this compound would indicate its efficacy as a corrosion inhibitor. The compound would be classified as an anodic, cathodic, or mixed-type inhibitor based on its effect on the respective branches of the polarization curve.

Illustrative Potentiodynamic Polarization Data

| Condition | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Inhibition Efficiency (%) |

| 1M HCl (Blank) | -475 | 850 | - |

| 1M HCl + 1 mM Benzamide | -450 | 95 | 88.8 |

Applications of 4 Methyl 2 Nitro N Phenyl Benzamide and N Phenylbenzamide Scaffolds in Chemical Science

Role as Synthetic Intermediates and Building Blocks

The defined structure of N-phenylbenzamide derivatives makes them valuable building blocks for more complex molecular systems. The amide linkage provides hydrogen bonding capabilities, while the aromatic rings offer a platform for various chemical modifications.

One of the most well-established roles for N-phenylbenzamide scaffolds bearing a nitro group at the ortho position is as precursors for the synthesis of phenanthridine-based heterocyclic compounds. The general strategy involves a reductive cyclization reaction. researchgate.net In this process, the nitro group of a 2-nitro-N-phenylbenzamide derivative is reduced, typically using chemical or electrochemical methods, to an amino group. rsc.org This newly formed amine can then undergo an intramolecular cyclization by attacking the amide carbonyl, leading to the formation of a phenanthridinone core.

For the specific compound 4-Methyl-2-nitro-N-phenyl-benzamide , this transformation would proceed through the reduction of its nitro group. The subsequent intramolecular condensation would yield a methyl-substituted phenanthridinone, a tricyclic aromatic structure found in various biologically active molecules and fluorescent dyes. This synthetic utility positions this compound as a valuable intermediate for accessing complex heterocyclic systems. Various methods, including metal-free oxidative cyclization of related biphenyl (B1667301) precursors, have been developed to rapidly access the phenanthridine (B189435) ring system. nih.gov

The N-phenylbenzamide scaffold serves as a fundamental component in the design of larger, more intricate molecules. Its structural rigidity and the presence of a hydrogen-bond-donating amide proton and a hydrogen-bond-accepting carbonyl oxygen allow it to direct the conformation of supramolecular assemblies. Researchers have utilized this scaffold to build potent inhibitors targeting biological macromolecules. nih.gov By modifying the peripheral phenyl rings with various substituents, the scaffold's electronic and steric properties can be fine-tuned, making it a versatile building block in medicinal chemistry and molecular engineering. nih.govnih.gov For example, a series of N-phenylbenzamide derivatives were synthesized to explore structure-activity relationships for antiviral agents, highlighting the importance of the core scaffold. nih.gov

Applications in Materials Science

The inherent electronic properties of substituted N-phenylbenzamide scaffolds suggest their potential utility in the field of materials science, particularly in molecular electronics.

While specific research on this compound in electronic materials is not widely documented, its molecular structure is highly suggestive of potential applications in molecular rectification. A molecular rectifier, or molecular diode, is a single molecule that allows electric current to flow preferentially in one direction. This function typically requires a Donor-Acceptor (D-A) structure.

In this compound, the molecule can be conceptually divided into:

An electron-donating (D) part: The 4-methylphenyl group, where the methyl group is a weak electron-donating group.

An electron-accepting (A) part: The 2-nitrophenyl group, where the nitro group is a very strong electron-withdrawing group.

A linker: The central amide bridge (-CO-NH-) that connects the donor and acceptor units.

This intrinsic D-A architecture, common in compounds explored for organic electronics, creates a permanent dipole and an asymmetric electronic profile. ontosight.ai Such asymmetry is a prerequisite for observing rectification behavior in molecular-scale devices. The broader class of benzanilides has been investigated for its pharmacophoric properties, which also rely on the three-dimensional arrangement of electrostatic potentials, a key factor in designing electronic materials. nih.gov

General Chemical and Biological Activity (Non-Clinical Focus)

Beyond synthetic and materials applications, the chemical structure of N-phenylbenzamide derivatives lends itself to uses in industrial processes, such as the protection of metals from corrosion.

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. nih.govnih.gov These molecules function by adsorbing onto the metal surface, creating a protective film that acts as a barrier to the corrosive medium. youtube.comrsc.org The N-phenylbenzamide scaffold fits this profile perfectly.

Research on a series of N-phenylbenzamide derivatives has demonstrated their ability to inhibit the corrosion of mild steel in a 1 M HCl solution. kfupm.edu.saresearchgate.netcapes.gov.br The inhibition mechanism involves the adsorption of the molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. kfupm.edu.sa The nitrogen and oxygen atoms of the amide group can coordinate with iron atoms on the surface, while the π-electrons of the phenyl rings contribute to a stable, protective adsorbed layer.

The electronic nature of substituents on the phenyl rings plays a crucial role in the inhibitor's effectiveness. In a comparative study, N-(4-methoxyphenyl)benzamide (an electron-donating group) showed the highest efficiency, while N-(4-nitrophenyl) benzamide (B126) (an electron-withdrawing group) showed the lowest, though still significant, efficiency. kfupm.edu.sadaneshyari.com This suggests that while the nitro group in This compound might decrease its inhibition efficiency compared to an unsubstituted analogue, the fundamental N-phenylbenzamide structure ensures it would still provide a protective effect. These inhibitors act as cathodic-type inhibitors, primarily slowing the hydrogen evolution reaction on the metal surface. kfupm.edu.saresearchgate.net

Table 1: Inhibition Efficiency of N-Phenylbenzamide Derivatives This interactive table presents data from a study on related compounds, illustrating the influence of substituents on corrosion inhibition efficiency for mild steel in 1 M HCl.

| Compound | Substituent | Max. Inhibition Efficiency (%) |

| N-(4-nitrophenyl) benzamide | -NO₂ (Electron-Withdrawing) | 89.56% kfupm.edu.saresearchgate.net |

| N-phenylbenzamide | -H (Neutral) | 93.91% kfupm.edu.saresearchgate.net |

| N-(4-methoxyphenyl)benzamide | -OCH₃ (Electron-Donating) | 96.52% kfupm.edu.saresearchgate.net |

Herbicidal Properties for Vegetation Control

The N-phenylbenzamide structure is recognized as a key active fragment in the development of pesticides, exhibiting a range of biological activities including herbicidal effects. researchgate.net Research into related benzamide structures has identified mechanisms such as the inhibition of photosynthesis. For instance, certain 4-chloro-2-(chlorophenylcarbamoyl)phenyl alkylcarbamates have been noted for their efficiency in inhibiting photosynthesis, a vital process for plant survival. iapchem.org This suggests that the N-phenylbenzamide scaffold can be chemically modified to interfere with essential biochemical pathways in plants, leading to vegetation control. The core structure serves as a template for designing new herbicides, although specific studies detailing the herbicidal properties of this compound are not prominent.

Antimicrobial Investigations

The N-phenylbenzamide scaffold and its derivatives have been the subject of numerous antimicrobial studies, demonstrating notable activity against a wide spectrum of bacteria and fungi.

Antibacterial Activity:

Substituted benzamide derivatives have shown significant potential as antibacterial agents. In one study, a series of twelve benzamide compounds were synthesized and evaluated. nanobioletters.com Compound 5a demonstrated excellent activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli. nanobioletters.com Similarly, compounds 6b and 6c showed considerable efficacy. nanobioletters.com Another study on N-phenylpyrrolamides, which are structurally related to benzamides, revealed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Furthermore, 2-hydroxynaphthalene-1-carboxanilides, a class of anilides, have been investigated, with some derivatives showing activity across a broad spectrum of bacteria, including resistant isolates. iapchem.org

Table 1: Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |

| 5a | E. coli | 31 | 3.12 | nanobioletters.com |

| 6b | E. coli | 24 | 3.12 | nanobioletters.com |

| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |

Antifungal Activity:

The N-phenylbenzamide framework is also crucial in the development of antifungal agents. researchgate.net A study focusing on novel N-phenylbenzamide derivatives incorporating a trifluoromethylpyrimidine moiety revealed significant in vitro bioactivities. researchgate.net Several of these synthesized compounds displayed superior or comparable antifungal effects against pathogenic fungi when compared to the commercial fungicide pyrimethanil. researchgate.net For example, compound 4q from this series showed exceptional inhibition rates against several fungal species. researchgate.net

Table 2: Antifungal Activity of N-Phenylbenzamide Derivative 4q at 50 µg/mL

| Fungal Species | Inhibition Rate (%) | Reference |

|---|---|---|

| Phomopsis sp. | 92.0 | researchgate.net |

| B. dothidea | 98.5 | researchgate.net |

| B. cinerea | 98.5 | researchgate.net |

Enzyme Inhibition Studies

The ability of N-phenylbenzamide derivatives to inhibit specific enzymes is a key area of research, with significant implications for treating bacterial infections.

DNA Gyrase Inhibition:

Bacterial DNA gyrase, a type IIA topoisomerase, is an established target for antibacterial agents. Its GyrB subunit, which contains the ATP binding site, is a particular focus for inhibitor development. nih.gov N-phenylpyrrolamides, a closely related class, have emerged as potent inhibitors of DNA gyrase. nih.govnih.gov Research has identified N-phenylpyrrolamide derivatives with low nanomolar IC₅₀ values against E. coli DNA gyrase and submicromolar activity against topoisomerase IV. nih.govnih.gov Importantly, these compounds often show high selectivity for bacterial enzymes over human topoisomerase IIα, which is a critical feature for potential drug candidates. rsc.org

Table 3: DNA Gyrase and Topoisomerase IV Inhibition by N-Phenylpyrrolamides

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Unspecified Derivative | E. coli DNA Gyrase | 13 nM | nih.gov |

| 11a (Oxadiazolone derivative) | E. coli DNA Gyrase | 85 nM | nih.gov |

| 22i | E. coli Topoisomerase IV | 143 nM | rsc.org |

InhA Inhibition:

InhA, an enoyl-acyl carrier protein reductase, is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and the target of the frontline tuberculosis drug isoniazid. nih.gov Direct inhibitors of InhA are sought after, particularly for combating isoniazid-resistant strains. nih.govorientjchem.org Research has uncovered classes of compounds, such as 4-hydroxy-2-pyridones, that act as direct, NADH-dependent inhibitors of InhA. nih.gov These compounds bind to the InhA-NADH complex and block the enzyme's active site. nih.govorientjchem.org

Table 4: InhA Enzyme Inhibition by 4-Hydroxy-2-pyridone Derivatives

| Compound | InhA IC₅₀ | Reference |

|---|---|---|

| NITD-529 | 9.60 µM | nih.gov |

| NITD-564 | 0.59 µM | nih.gov |

Modulation of Ion Channels

Derivatives of the benzamide scaffold have been identified as modulators of various ion channels, which are fundamental to cellular signaling and excitability.

Potassium Channels:

The voltage-gated potassium channel Kv1.3, found in T-lymphocytes, is a therapeutic target for autoimmune diseases. nih.gov Blockade of this channel inhibits T-cell activation and subsequent immune responses. nih.gov A class of benzamide derivatives has been identified as potent Kv1.3 channel inhibitors. nih.gov Structure-activity relationship studies have shown that trans isomers within this class display moderate selectivity for Kv1.3 over other Kv1.x channels. nih.gov

Furthermore, other N-phenylbenzamide derivatives have been developed as openers for the KCNQ2/Q3 potassium channels, which are implicated in epilepsy. nih.gov One such compound, ICA-027243 (N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide), was found to be a selective KCNQ2/Q3 opener with an EC₅₀ of 0.38 µM and demonstrated activity in animal models of epilepsy. nih.gov

In Vitro Anti-inflammatory Properties

The anti-inflammatory potential of the N-phenylbenzamide scaffold has been explored, with a particular focus on the modulation of key enzymes in the inflammatory cascade.

COX-2 Enzyme Modulation:

The cyclooxygenase-2 (COX-2) enzyme is an important target for anti-inflammatory drugs. Research has shown that certain N-phenylbenzamide derivatives can act as potent and selective COX-2 inhibitors. nih.govrsc.org In one study, a series of N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of COX-2 and Topoisomerase I, with the optimal compound 1H-30 showing an enhanced inhibitory effect on COX-2. nih.gov Other research has focused on different scaffolds that selectively inhibit COX-2 over the related COX-1 enzyme. For example, a 5,7-diacetylflavone derivative (Ch-4 ) was found to be a strong and selective inhibitor of the COX-2 enzyme with an IC₅₀ of 2.7 µM. nih.gov This indicates that molecular frameworks capable of selective COX-2 inhibition are of high interest. Novel 1,4-benzoxazine derivatives have also been synthesized and shown to have optimal COX-2 inhibition with low micromolar IC₅₀ values. rsc.org

Table 5: In Vitro COX-2 Inhibition by Various Compounds

| Compound | IC₅₀ (COX-2) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|

| Ch-4 (5,7-diacetylflavone) | 2.7 µM | Selective for COX-2 | nih.gov |

| 3e (1,4-benzoxazine deriv.) | 0.57 µM | 242.4 | rsc.org |

| 3f (1,4-benzoxazine deriv.) | 0.61 µM | 222.1 | rsc.org |

| Celecoxib (Control) | 0.30 µM | >303 | rsc.org |

Additionally, some benzamides are believed to exert anti-inflammatory effects by inhibiting the transcription factor NF-kappaB, which in turn suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNFα). nih.gov

Antioxidant Activity

Amide derivatives are among the classes of compounds investigated for their antioxidant properties. nanobioletters.com Studies on related N-phenylacetamide derivatives have demonstrated excellent antioxidant activity, with some compounds showing superior radical scavenging effects compared to the standard antioxidant α-tocopherol, as measured by their IC₅₀ values. researchgate.net While this activity is noted in structurally similar compounds, specific antioxidant studies focused on this compound were not identified in the reviewed sources.

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge on 4-Methyl-2-nitro-N-phenyl-benzamide

While dedicated research on this compound is not extensively documented in publicly available literature, a significant amount of information can be inferred from the study of its constituent parts and related chemical structures. The compound is identified by the CAS number 56564-44-4 and possesses the molecular formula C14H12N2O3. aablocks.combldpharm.comchemsrc.comuni.lu

Synthesis and Structure:

The synthesis of this compound can be logically deduced from established methods for forming N-phenylbenzamides. A primary and highly plausible route involves the acylation of aniline (B41778) with 4-methyl-2-nitrobenzoyl chloride. This reaction is a form of nucleophilic acyl substitution, where the amino group of aniline attacks the carbonyl carbon of the acid chloride. ncert.nic.in The starting material, 4-methyl-2-nitrobenzoic acid, is a known compound. nih.govsigmaaldrich.com

Alternatively, direct amidation of 4-methyl-2-nitrobenzoic acid with aniline using coupling agents represents another viable synthetic pathway. General procedures for the synthesis of similar N-aryl-substituted benzamides have been reported, sometimes utilizing microwave irradiation to facilitate the reaction. chemicalbook.com

The structure of this compound features a benzamide (B126) core with a methyl and a nitro group substituted on the benzoic acid-derived ring at positions 4 and 2, respectively. The phenyl group is attached to the amide nitrogen.

Physicochemical Properties (Predicted):

Specific experimental data for the physicochemical properties of this compound are scarce. However, predictions based on its structure and data from related compounds can provide valuable insights. For instance, the molecular weight is calculated to be 256.26 g/mol . aablocks.com The presence of the polar nitro group and the amide linkage suggests the molecule will exhibit some degree of polarity. The solubility is likely to be low in water but higher in organic solvents such as ethanol (B145695) and acetone, a common characteristic for related nitroaniline compounds. solubilityofthings.com

Identification of Research Gaps and Emerging Directions in Substituted N-Phenylbenzamide Chemistry

The study of this compound highlights several significant research gaps within the broader field of substituted N-phenylbenzamide chemistry. A primary gap is the lack of comprehensive experimental data for many specific derivatives, including the title compound.

Key Research Gaps:

Detailed Synthesis and Optimization: While general synthetic methods are known, specific, optimized, and high-yield synthesis protocols for many substituted N-phenylbenzamides are not widely published.

Experimental Characterization: There is a notable absence of detailed experimental data for the physicochemical properties, such as melting point, boiling point, and spectroscopic data (NMR, IR, Mass Spectrometry) for a vast number of these compounds.

Biological Activity Screening: The biological activities of many substituted N-phenylbenzamides remain unexplored. While some derivatives have been investigated for activities ranging from antiviral to antiparasitic, a systematic screening of a wider range of substitution patterns is needed. Current time information in DE.chem960.comchem960.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are lacking. Understanding how different substituents on both the benzoyl and the N-phenyl rings influence the chemical and biological properties is crucial for the rational design of new functional molecules.

Emerging Research Directions:

Green Synthesis Approaches: The development of environmentally benign synthesis methods for N-phenylbenzamides, such as using greener solvents or catalyst systems, is a growing area of interest. chemicalbook.com

Materials Science Applications: The electronic and optical properties of some nitro-substituted aromatic compounds suggest potential applications in materials science, for example, in the development of organic electronics. wikipedia.org This represents a promising, yet underexplored, avenue for N-phenylbenzamide derivatives.

Medicinal Chemistry Exploration: The documented biological activities of some N-phenylbenzamides warrant a more thorough investigation of this class of compounds for potential therapeutic applications. Current time information in DE.chem960.comchem960.com

Potential for Novel Applications and Methodological Advancements

The structural features of this compound and its relatives suggest potential for novel applications and the need for advanced methodological approaches in their study.

Potential Applications:

Chemical Intermediates: Due to the reactive nitro and amide functionalities, this compound could serve as a valuable intermediate in the synthesis of more complex molecules, including dyes, polymers, and pharmaceuticals. The nitro group can be reduced to an amine, opening up further synthetic possibilities.

Probes for Biological Systems: The specific substitution pattern may confer unique binding properties, making it a candidate for development as a molecular probe to study biological systems.

Methodological Advancements:

High-Throughput Synthesis and Screening: To address the current research gaps, the application of high-throughput synthesis and screening techniques could rapidly generate a library of substituted N-phenylbenzamides and evaluate their properties.

Computational Modeling: In the absence of extensive experimental data, computational modeling and quantum chemical calculations can be employed to predict the physicochemical properties, reactivity, and potential biological activities of these compounds, guiding future experimental work.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-nitro-N-phenyl-benzamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via coupling reactions using 4-methyl-2-nitrobenzoic acid and 4-chloroaniline. A common approach involves activating the carboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under inert conditions at low temperatures (-50°C) to minimize side reactions. Solvent choice (e.g., dry THF or DCM) and stoichiometric ratios (1:1.2 acid-to-amine) are critical for yield optimization . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Q. How can structural characterization of this compound be performed to confirm identity and purity?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios, FT-IR for functional group analysis (amide C=O stretch ~1650 cm⁻¹, nitro group ~1520 cm⁻¹), and mass spectrometry (ESI-TOF) for molecular ion confirmation. For crystalline samples, X-ray diffraction using programs like SHELXL for refinement and ORTEP-3 for visualization ensures precise structural determination .

Q. What analytical techniques are suitable for monitoring reaction progress and byproduct identification?

- Methodological Answer : Employ HPLC with a C18 column (UV detection at 254 nm) or TLC (silica plates, ethyl acetate/hexane eluent) for real-time monitoring. For byproduct analysis, LC-MS or GC-MS identifies low-abundance impurities. Adjusting pH (e.g., 2.7–10.1) during spectrofluorometric studies can reveal interactions with metal ions or other analytes .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported bond lengths or angles for this compound?

- Methodological Answer : Use SHELXL to refine high-resolution X-ray data, focusing on anisotropic displacement parameters and hydrogen bonding networks. Compare with structurally similar benzamides (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) to identify trends in nitro group geometry. Discrepancies may arise from crystal packing effects or torsional strain, which can be modeled using Diamond or Mercury software .

Q. What strategies mitigate competing side reactions during amide bond formation in this compound’s synthesis?

- Methodological Answer : Optimize coupling agents: Replace DCC with EDC/HCl for reduced toxicity or use DMAP as a catalyst to accelerate acylation. Control nitro group reactivity by pre-protecting the amine (e.g., Fmoc) or employing low-temperature (-30°C) conditions to suppress nitration byproducts. Computational tools (e.g., Gaussian) can model transition states to predict competing pathways .

Q. How do electronic effects of the nitro and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations to map electron density distributions, revealing that the nitro group’s electron-withdrawing effect deactivates the benzene ring, while the methyl group provides steric hindrance. Experimental validation via Suzuki-Miyaura coupling (e.g., with aryl boronic acids) under Pd catalysis shows regioselectivity trends. Compare with analogs like N-(4-hydroxyphenyl)-2-methoxybenzamide to isolate substituent effects .

Q. What protocols ensure reproducibility in biological activity assays (e.g., enzyme inhibition) involving this compound?

- Methodological Answer : Standardize assay conditions: Use HEPES buffer (pH 7.4), 1% DMSO for solubility, and triplicate measurements. Validate enzyme inhibition (e.g., kinase assays) via Michaelis-Menten kinetics and Lineweaver-Burk plots. Cross-reference with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to establish structure-activity relationships (SAR) .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer : Reconcile discrepancies by re-measuring spectra under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent, TMS internal reference). Cross-validate with 2D NMR (COSY, HSQC) to assign peaks unambiguously. For crystallographic conflicts, re-refine deposited CIF files using SHELXL and check for overlooked disorder or twinning .

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For outliers, employ Grubbs’ test and repeat assays in triplicate. Compare with analogs like N-(4-Aminophenyl)-2-(trifluoromethyl)benzamide to contextualize toxicity thresholds .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.